Methyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate
Description
Molecular Geometry and Stereochemical Configuration
The molecular structure of methyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate exhibits a complex three-dimensional arrangement characterized by its bicyclic indene framework with strategically positioned functional groups. The compound possesses a molecular formula of C₁₁H₁₃NO₂ and a molecular weight of 191.23 grams per mole, establishing its position as a moderately sized organic molecule with significant structural complexity. The indene core structure consists of a fused benzene ring and a cyclopentene ring, creating a rigid bicyclic system that serves as the fundamental backbone for the entire molecular architecture.
The stereochemical configuration of this compound involves specific spatial arrangements that are crucial for understanding its chemical behavior and potential interactions. The amino group positioned at carbon-5 of the benzene ring creates a specific electronic environment that influences the overall molecular polarity and reactivity patterns. The carboxylate ester functionality at the 1-position of the indene ring introduces additional stereochemical considerations, particularly regarding the spatial orientation of the methyl ester group relative to the bicyclic core structure.
Table 1: Fundamental Molecular Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₁H₁₃NO₂ | |
| Molecular Weight | 191.23 g/mol | |
| Chemical Abstracts Service Number | 754153-28-1 | |
| MDL Number | MFCD11112129 | |
| Structural Classification | Indene derivative |
The conformational flexibility of the dihydroindene ring system plays a crucial role in determining the overall molecular geometry. Research indicates that the five-membered cyclopentene portion of the indene ring can adopt various conformational states, with envelope conformations being particularly prevalent in similar indene derivatives. The specific positioning of the amino and carboxylate ester groups creates distinct steric and electronic effects that influence the preferred conformational arrangements of the molecule.
Stereoisomerism considerations become particularly important when examining the potential for chirality within the molecular structure. The carbon atom bearing the carboxylate ester group represents a potential stereogenic center, and synthetic routes may produce both racemic mixtures and enantiomerically pure forms of the compound. The stereochemical configuration at this position significantly influences the three-dimensional shape of the molecule and its potential for enantioselective interactions with biological targets or chiral catalysts.
Properties
IUPAC Name |
methyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-11(13)10-4-2-7-6-8(12)3-5-9(7)10/h3,5-6,10H,2,4,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGNDKKRORPSJAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC2=C1C=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40564757 | |
| Record name | Methyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40564757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
754153-28-1 | |
| Record name | Methyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40564757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate typically involves multiple steps starting from readily available precursors. One common method involves the cyclization of appropriate precursors to form the indene ring system, followed by the introduction of the amino and carboxylate ester groups. For instance, starting from a substituted naphthalene, the compound can be synthesized through a series of reactions including nitration, reduction, and esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, controlled temperatures, and solvent systems to facilitate the desired transformations efficiently.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylate ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Chemical Properties and Reactions
Methyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate can undergo several chemical reactions that enhance its utility in synthesizing complex organic molecules.
Types of Reactions
- Oxidation : This compound can be oxidized to introduce additional functional groups. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
- Reduction : Reduction reactions can modify the amino group or other functionalities, using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
- Substitution : The compound can participate in substitution reactions with reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products
The products formed from these reactions depend on specific reagents and conditions. For instance:
- Oxidation may yield carboxylic acids or ketones.
- Substitution reactions can introduce various alkyl or acyl groups.
Chemistry
This compound serves as an intermediate in synthesizing more complex organic molecules. Its structural features facilitate the development of diverse chemical entities.
Biology
The compound's unique structure makes it a candidate for studying enzyme interactions and biological pathways. It may play a role in modulating enzyme activity, influencing metabolic processes.
Medicine
Research into the therapeutic effects of this compound is ongoing. Notable potential applications include:
- Anti-inflammatory Properties : Studies suggest that it may help alleviate inflammation-related conditions.
- Anticancer Effects : Preliminary investigations indicate possible efficacy against certain cancer types by inhibiting tumor growth and metastasis.
Industry
In industrial applications, this compound can be utilized in developing new materials or as a precursor in pharmaceutical synthesis.
Mechanism of Action
The mechanism by which methyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Substituent Effects: Amino vs. Halogen/Hydroxy Groups
Substituents significantly influence chemical reactivity and biological activity:
- Methyl 5-bromo-2,3-dihydro-1H-indene-1-carboxylate (): The bromine atom at position 5 introduces steric bulk and electrophilic reactivity, enabling cross-coupling reactions. It exhibits anti-cancer and anti-microbial properties, attributed to halogen-mediated interactions with biomolecules .
- Methyl 5-hydroxy-2,3-dihydro-1H-indene-2-carboxylate (): The hydroxyl group at position 5 enhances antioxidant and anti-inflammatory activities. The ester at position 2 (vs. 1 in the target compound) alters spatial orientation, affecting binding to enzymes like cyclooxygenase .
Ester Group Variations: Methyl vs. Ethyl
- This analog acts as a discoidin domain receptor 1 (DDR1) inhibitor, showing promise in cancer therapy by disrupting cellular signaling pathways .
Positional Isomerism
- Methyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate hydrochloride (): The amino group at position 3 (vs. 5) shifts electronic density and steric interactions, leading to distinct biological targets. This compound is studied for interactions with apoptosis-related proteins but lacks direct comparison data with the 5-amino isomer .
- Ethyl 6-bromo-2,3-dihydro-1H-indene-1-carboxylate (): Bromine at position 6 (vs. 5) reduces electrophilic substitution rates by 35% compared to 5-bromo analogs, highlighting the importance of substituent positioning in reactivity .
Functional Group Additions
- Methyl 7-bromo-3-oxo-2,3-dihydro-1H-indene-5-carboxylate (): The ketone at position 3 introduces conjugation, altering electronic properties and reaction pathways. This compound exhibits unique substitution patterns in Suzuki-Miyaura couplings compared to non-oxo analogs .
Biological Activity
Methyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate (MAI) is a compound of growing interest in medicinal chemistry due to its unique structural features and potential pharmacological properties. This article explores its biological activity, synthesis, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
MAI is characterized by the following molecular formula and weight:
- Molecular Formula : C₁₁H₁₄ClNO₂
- Molecular Weight : Approximately 227.68 g/mol
The compound features an indene structure with an amino group at the 5-position and a carboxylate ester group, enhancing its solubility and reactivity in biological systems. The hydrochloride form of MAI is noted for its improved solubility in water, making it suitable for various biological applications.
Biological Activities
Research indicates that MAI exhibits several notable biological activities:
- Antiviral Properties : The indole derivative structure of MAI suggests potential antiviral capabilities. Preliminary studies indicate that it may interact with viral targets, although specific mechanisms remain to be elucidated.
- Antitumor Activity : Similar compounds have shown promise in inhibiting tumor growth. For instance, the analogs of indane derivatives have been linked to antitumor effects due to their ability to disrupt cancer cell signaling pathways .
- Inhibition of Kinase Activity : Recent studies on related compounds demonstrate their ability to inhibit specific kinases associated with cancer progression. For instance, a derivative of 2-amino-2,3-dihydro-1H-indene-5-carboxamide was found to inhibit DDR1 kinase activity effectively, suggesting that MAI could have similar inhibitory effects .
The synthesis of MAI typically involves multi-step organic reactions that leverage its structural features for various modifications. The synthesis pathway can be summarized as follows:
- Starting Materials : Typically derived from readily available indene derivatives.
- Reagents : Common reagents include trifluoroacetic acid and various coupling agents.
- Reaction Conditions : Refluxing under controlled temperatures to facilitate the formation of the desired product.
The unique positioning of functional groups in MAI allows for diverse synthetic modifications that could enhance its biological activity or selectivity against specific targets .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to MAI:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via catalytic functionalization of indene carboxylate precursors. For example, methyl 2-oxoindane-1-carboxylate derivatives can undergo aminolysis or reductive amination under controlled conditions. A bifunctional catalyst (e.g., quinine-BODIPY) may enhance stereochemical control in asymmetric reactions . Column chromatography (petroleum ether:diethyl ether, 6:4) is effective for purification, yielding ~80% product . Optimization involves adjusting catalyst loading (e.g., 5 mol%), reaction time (1–3 hours), and temperature (room temperature to 40°C).
Q. How should researchers characterize this compound to confirm structural integrity?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : Analyze and chemical shifts (e.g., δH 3.72 ppm for the methyl ester; δC 170.7 ppm for carbonyl groups) .
- HRMS : Confirm molecular ion peaks (e.g., [M+Na] at m/z 229.0470 for CHONa) .
- IR spectroscopy : Identify key functional groups (e.g., C=O stretches at 1767 cm for esters) .
Q. What stability considerations are critical for handling and storing this compound?
- Methodological Answer : Store under inert atmosphere (N or Ar) at –20°C to prevent hydrolysis of the ester group. Avoid prolonged exposure to light, as aromatic amines may undergo photodegradation. Use anhydrous solvents (e.g., CHCl) during synthesis to minimize side reactions .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved, and what catalysts are effective?
- Methodological Answer : Dynamic kinetic resolution (DKR) using immobilized lipases (e.g., Candida antarctica lipase B, CAL-B) coupled with racemization catalysts (e.g., 1,5,7-triazabicyclo[4.4.0]dec-5-ene, TBD) enables enantioselective synthesis. Reaction conditions (pH 7–9, 25–40°C) and solvent polarity (e.g., toluene) significantly influence enantiomeric excess (e.g., up to 95% ee) .
Q. What catalytic applications does this compound enable in asymmetric synthesis?
- Methodological Answer : The amino and ester groups make it a versatile chiral building block. For example:
- Photooxygenation : Bifunctional quinine-BODIPY catalysts induce asymmetric hydroxylation, producing hydroxyindane derivatives .
- Grob-type fragmentation : Strain-release strategies in paracyclophane systems can generate complex polycyclic architectures .
Q. How do researchers resolve contradictions in reported spectroscopic data for derivatives of this compound?
- Methodological Answer : Cross-validate using orthogonal techniques:
- X-ray crystallography : Resolve ambiguities in NMR assignments (e.g., distinguishing diastereotopic protons).
- Chiral HPLC : Confirm enantiopurity when discrepancies arise in optical rotation values .
- Computational modeling : Compare calculated vs. experimental NMR shifts (DFT methods at B3LYP/6-311+G(d,p)) .
Q. What mechanistic insights exist for reactions involving this compound’s amino group?
- Methodological Answer : The amino group participates in:
- Nucleophilic catalysis : In photooxygenation, it stabilizes transition states via hydrogen bonding .
- Redox reactions : Chemiluminescence studies (e.g., with HO• radicals) suggest electron-transfer pathways, though direct evidence for this compound requires further validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
